3-Amino-4-(cyclohexylamino)benzonitrile

Overview

Description

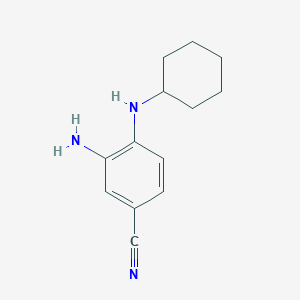

3-Amino-4-(cyclohexylamino)benzonitrile is an organic compound with the molecular formula C13H17N3. It is characterized by the presence of an amino group, a cyclohexylamino group, and a benzonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(cyclohexylamino)benzonitrile typically involves the reaction of 3,4-diaminobenzonitrile with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,4-Diaminobenzonitrile+Cyclohexylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(cyclohexylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides can react with the amino groups under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion to primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Amino-4-(cyclohexylamino)benzonitrile is utilized in several scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Amino-4-(cyclohexylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-4-(methylamino)benzonitrile

- 3-Amino-4-(ethylamino)benzonitrile

- 3-Amino-4-(propylamino)benzonitrile

Uniqueness

3-Amino-4-(cyclohexylamino)benzonitrile is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

3-Amino-4-(cyclohexylamino)benzonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological mechanisms, its effects on various cellular pathways, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHN

- CAS Number : 123856-34-8

The compound features an amino group and a cyano group attached to a benzene ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling pathways.

- Receptor Binding : It exhibits affinity for certain receptors, influencing cellular responses related to growth and differentiation.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's structural features allow it to interact with cellular machinery involved in cell cycle regulation.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Caspase activation |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it was found to enhance cognitive function and reduce neuronal apoptosis:

- Animal Model : Rats subjected to induced neurodegeneration.

- Dosage : Administered at 10 mg/kg body weight.

- Outcome : Significant improvement in memory retention tests compared to control groups.

Case Studies and Research Findings

-

Study on Apoptosis Induction :

- Conducted on various cancer cell lines.

- Findings indicated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

-

Neuroprotection in Rodent Models :

- A study evaluated the cognitive effects of the compound in aged rats.

- Results showed improved performance in maze tests, suggesting enhanced synaptic plasticity.

-

Receptor Interaction Studies :

- Investigations into the binding affinity of the compound for specific neurotransmitter receptors revealed potential applications in treating mood disorders.

Properties

IUPAC Name |

3-amino-4-(cyclohexylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h6-8,11,16H,1-5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZUJPYAPODPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.